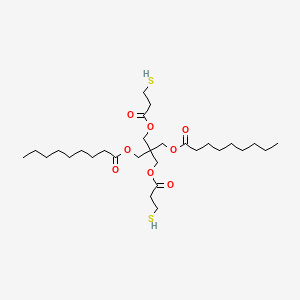
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (―N=N―) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
The synthesis of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the benzothiazole derivative.
Attachment of the Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring is known to interact with DNA and proteins, potentially disrupting their function and leading to biological effects . The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator with a simpler structure.
Disperse Orange 3: A dye used in the textile industry with a similar azo group but different substituents.
Sudan I: A dye used in food and cosmetics with a different aromatic structure.
The uniqueness of this compound lies in its combination of the benzothiazole ring and the diethylamino group, which confer distinct chemical and biological properties .
Properties
CAS No. |
84100-08-3 |
|---|---|
Molecular Formula |
C20H23N5O3S2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23N5O3S2/c1-5-25(6-2)14-7-9-16(18(11-14)21-13(3)26)23-24-20-22-17-10-8-15(30(4,27)28)12-19(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,26) |
InChI Key |
WQMTZBFEBBDAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


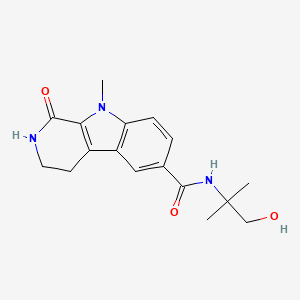
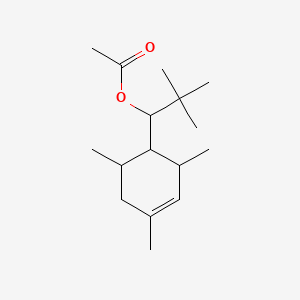

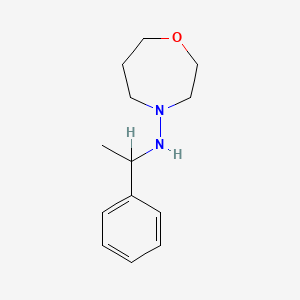


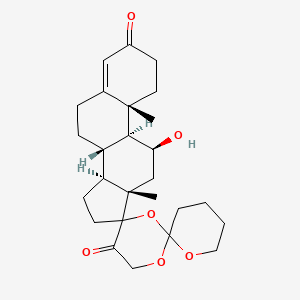

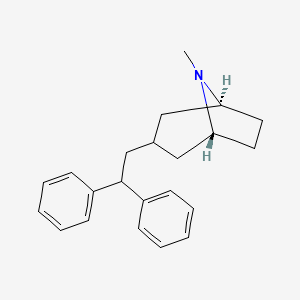
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)

